molecular formula C28H25ClN4O2S B2886471 4-(((4-(4-(2-Chlorophenyl)piperazin-1-yl)-6-phenylpyrimidin-2-yl)thio)methyl)benzoic acid CAS No. 1043854-13-2

4-(((4-(4-(2-Chlorophenyl)piperazin-1-yl)-6-phenylpyrimidin-2-yl)thio)methyl)benzoic acid

Cat. No. B2886471
CAS RN: 1043854-13-2
M. Wt: 517.04
InChI Key: RSHUJZXWKLIBRE-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a benzoic acid group, a pyrimidine ring, a piperazine ring, and a phenyl ring. These groups are common in many pharmaceuticals and could potentially give this compound a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The structure would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The benzoic acid group could undergo reactions typical of carboxylic acids, while the piperazine ring could participate in reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

The study of novel antidepressants, such as Lu AA21004, provides insights into the oxidative metabolism involving cytochrome P450 enzymes. This compound is metabolized into various metabolites including a benzoic acid derivative similar in structural complexity to the mentioned compound. The study outlines the specific enzymes involved in the metabolic pathways, such as CYP2D6 and CYP3A4/5, highlighting the compound's potential application in understanding drug metabolism and the role of different enzymes in this process (Hvenegaard et al., 2012).

Co-crystallization and Polymorphism

Research into the co-crystallization of benzoic acid derivatives with N-containing bases such as piperazine underlines the relevance of these compounds in studying stoichiometric variants and polymorphism. The findings from such studies can inform the development of new crystalline forms with potential pharmaceutical applications, demonstrating the compound's utility in material science and drug formulation research (Skovsgaard & Bond, 2009).

Antioxidant and Antitumor Activities

Compounds with structural similarities to the mentioned chemical have been evaluated for their antioxidant and antitumor activities. Such studies contribute to the understanding of how these compounds can be synthesized and modified to enhance their biological activities, potentially leading to the development of new therapeutic agents (El-Moneim et al., 2011).

Mechanism of Action

Target of Action

The primary target of J-14 is the histamine H1 receptor . This receptor plays a crucial role in the immune response, mediating the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions.

Mode of Action

J-14 interacts with its target, the histamine H1 receptor, by binding to it with high specificity and affinity . This binding inhibits the action of histamine on the H1 receptor, preventing the typical allergic response mediated by histamine.

Result of Action

The molecular and cellular effects of J-14’s action include the reduction of allergic symptoms such as inflammation and itching. By inhibiting the action of histamine on the H1 receptor, J-14 can alleviate the symptoms of allergies, hay fever, angioedema, and urticaria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further investigation of its biological activity, optimization of its synthesis, and exploration of its potential uses in medicine .

properties

IUPAC Name

4-[[4-[4-(2-chlorophenyl)piperazin-1-yl]-6-phenylpyrimidin-2-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O2S/c29-23-8-4-5-9-25(23)32-14-16-33(17-15-32)26-18-24(21-6-2-1-3-7-21)30-28(31-26)36-19-20-10-12-22(13-11-20)27(34)35/h1-13,18H,14-17,19H2,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHUJZXWKLIBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC(=NC(=C3)C4=CC=CC=C4)SCC5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((4-(4-(2-Chlorophenyl)piperazin-1-yl)-6-phenylpyrimidin-2-yl)thio)methyl)benzoic acid

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